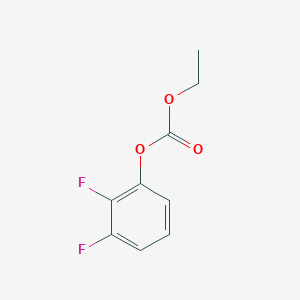

2,3-Difluorophenyl ethyl carbonate

Descripción

Compounds with the 2,3-difluorophenyl moiety are frequently utilized in medicinal chemistry and materials science due to fluorine’s electron-withdrawing effects, which enhance metabolic stability and modulate intermolecular interactions . For instance, intermediates like 2-(2,3-difluorophenyl)ethyl toluene-4-sulfonate () exhibit structural rigidity and weak C–H···O/F···F interactions critical for crystal packing . This suggests that 2,3-difluorophenyl ethyl carbonate may similarly leverage fluorine-driven non-covalent interactions for stability or reactivity.

Propiedades

Fórmula molecular |

C9H8F2O3 |

|---|---|

Peso molecular |

202.15 g/mol |

Nombre IUPAC |

(2,3-difluorophenyl) ethyl carbonate |

InChI |

InChI=1S/C9H8F2O3/c1-2-13-9(12)14-7-5-3-4-6(10)8(7)11/h3-5H,2H2,1H3 |

Clave InChI |

QRIWEFOGYBYTBH-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)OC1=C(C(=CC=C1)F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,3-difluorophenyl-containing analogs and related fluorinated carbonates:

Key Observations:

Structural Variations :

- 2,3-Difluorophenyl ethyl carbonate would feature a carbonate ester (-O-CO-O-) linked to the 2,3-difluorophenyl group, contrasting with sulfonate esters (e.g., ) or carboxamides (e.g., ). Carbonates generally exhibit higher hydrolytic stability than esters but lower than sulfonates .

- Fluorine placement significantly impacts intermolecular interactions. For example, 2-(2,3-difluorophenyl)ethyl toluene-4-sulfonate has a planar crystal structure (dihedral angle: 6.18°) stabilized by F···F interactions, whereas bulkier carboxamides (e.g., ) adopt more three-dimensional conformations .

Synthetic Efficiency: The thiazolidinone derivative () achieved a 99% yield via HCl-mediated precipitation, highlighting efficient purification for polar intermediates . In contrast, multi-step syntheses for carboxamides () required reverse-phase chromatography, yielding 79% with moderate purity (HPLC retention: 1.03 min) .

Functional Implications :

- Goxalapladib () demonstrates how 2,3-difluorophenyl ethyl groups enhance bioactivity in large molecules targeting atherosclerosis, likely due to improved membrane permeability from fluorine’s lipophilicity .

- The hexafluorobutyl carbonate () has six fluorine atoms, which may increase thermal stability or resistance to enzymatic degradation compared to less-fluorinated analogs .

Research Findings and Trends

- Fluorine-Driven Selectivity : Fluorine’s electronegativity and small atomic radius allow precise tuning of steric and electronic properties. For example, the 2,3-difluorophenyl group in pyrrolo-pyridazine carboxamides () likely enhances target binding specificity in kinase inhibitors .

- Stability vs. Reactivity : Sulfonate esters () and carbonates (hypothetical 2,3-difluorophenyl ethyl carbonate) differ in leaving-group ability, impacting their utility in prodrug design or polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.